Lambertianic acid

Description

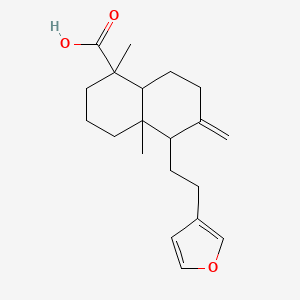

Lambertianic acid (LA) is a labdane-type diterpenoid primarily isolated from Pinus koraiensis (Korean pine) and related conifers . It has a molecular weight of 316.43 g/mol and a fused tricyclic structure with a furanoethyl side chain at C-10 and a carboxylic acid group at C-18 (Figure 1) . LA exhibits diverse biological activities, including:

- Anticancer effects: Inhibition of androgen receptor (AR) signaling in prostate cancer (LNCaP cells), downregulation of PSA, induction of G1 cell cycle arrest, and activation of p53/p21/p27 pathways . Synergistic apoptosis with TRAIL in non-small cell lung cancer (NSCLC) via DR4 activation and XIAP/NF-κB suppression .

- Metabolic regulation: Anti-obesity and hepatoprotective effects through AMPK/FOXM1 and LKB1/ACC signaling .

- Neurotropic activity: Antidepressant and antipsychotic effects in synthetic derivatives .

LA’s stereochemistry is critical to its function; the β-oriented C-10 side chain distinguishes it from stereoisomers like (−)-polyalthic acid, which has an α-oriented chain .

Properties

IUPAC Name |

5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJXKYYELWEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924522 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-77-4 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Pathway and Intermediate Formation

Furan Ring Installation and Deoxygenation

Table 1: Key Parameters in Podocarpic Acid-Derived Synthesis

Total Synthesis from Chiral Nitroalkene Precursors

Asymmetric Induction and Michael Addition

A chiral nitroalkene (la, 87% ee) serves as the starting material, enabling stereocontrol at C-4 via Michael addition of a Grignard reagent (13). This step constructs the A-ring with correct absolute configuration while appending the C(2)–C(6) unit required for B- and C-ring formation. Lactonization and subsequent ring opening with sodium methoxide yield hydroxy ester 15a, which undergoes mesylation and iodide substitution to advance the synthesis.

Chromium-Mediated Cyclization and Demethylation

Friedel-Crafts alkylation proves ineffective for C-ring closure, prompting the use of a chromium tricarbonyl complex (26) to direct electrophilic aromatic substitution. Treatment with BuLi and acetone installs the D-ring ketone (27), followed by triethylsilyl hydride reduction to remove the hydroxyl group. Final demethylation with AlCl₃ and ethanethiol produces enantiomerically pure this compound.

Table 2: Critical Metrics in Total Synthesis

Comparative Analysis of Methodologies

Yield and Scalability Considerations

Stereochemical Control

Innovations in Purification and Reaction Engineering

Catalytic Improvements

Chemical Reactions Analysis

Bromination at C-16

LA undergoes regioselective bromination at the C-16 position using N-bromosuccinimide (NBS) in dichloromethane (CHCl) at room temperature. This reaction yields 16-bromolambertianic acid (compound 5 ) with isolated yields ranging from 40% to 64% .

Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS (1.5 eq) | CHCl | 20°C | 40–64 |

This brominated derivative serves as a pivotal intermediate for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

16-Bromothis compound (5 ) participates in palladium-catalyzed Suzuki reactions with arylboronic acids, yielding 17-aryl-substituted isospongian-type diterpenoids . Key findings include:

Reaction Outcomes by Substituent Position

| Arylboronic Acid | Substituent Position | Major Product | Yield (%) |

|---|---|---|---|

| Phenyl (6a ) | para | 7a | 71 |

| 2-Fluoro (6b ) | ortho | 8b (45%), 7b (23%) | 68 (total) |

| 4-Fluoro (6c ) | para | 7c | 40 |

Conditions : Pd(PPh) (2 mol%), KCO (3.6 eq), DMF/HO, 80–85°C .

-

Electron-withdrawing groups (e.g., -CF, -CN) favor domino reactions, forming tricyclic derivatives (7e , 7f ) with yields up to 81% .

-

Electron-donating groups (e.g., -OMe) reduce reactivity, necessitating elevated temperatures (100°C) and modified bases (KCO/TBAB) .

Domino Reactions

Under Suzuki conditions, bromothis compound (5 ) undergoes tandem cross-coupling and cyclization to form marginatafuran-type diterpenoids . For example:

-

Reaction with 4-trifluoromethylphenylboronic acid (6e ) produces 7e (73% yield) .

-

Steric effects at C-15 influence diastereoselectivity, favoring α-face attack due to reduced steric hindrance .

Formylation (Vilsmeier-Haack Reaction)

16-Bromothis compound (5 ) reacts with POCl/DMF to yield 16-bromo-15-formylthis compound (9 ) in 89% yield .

Reductive Amination

Aldehyde 9 undergoes reductive amination with methylamine to form 16-bromo-15-(methylaminomethyl)this compound (12 ) via a three-step process involving triethylamine and sodium borohydride .

Cyanation

Treatment of 9 with ammonia and iodine produces 16-cyanothis compound (10 ) in 93% yield .

Intramolecular Heck Reaction

Bromothis compound derivatives participate in palladium-mediated intramolecular cyclization. For instance, compound 13a (synthesized from 5 ) forms a tetracyclic diterpenoid (14 ) with 68% yield under the following conditions :

-

Catalyst: Pd(OAc)/PPh

-

Solvent: DMF

-

Temperature: 130°C

Hydrodehalogenation

Competing hydrodehalogenation occurs under high-temperature Suzuki conditions, regenerating this compound (4 ) when cesium carbonate or tripotassium phosphate is used as the base .

Key Reaction Trends

-

Steric and Electronic Effects :

-

Base Sensitivity :

-

Temperature Dependence :

Scientific Research Applications

Anticancer Activity

Lambertianic acid has been extensively studied for its anticancer properties. Research indicates that LA inhibits cancer cell proliferation and induces apoptosis through various molecular pathways.

- Mechanism of Action : LA has been shown to downregulate anti-apoptotic proteins such as Bcl-2 and inhibit signaling pathways involving AKT, STAT3, and HSP27, which are crucial for cancer cell survival. In cervical cancer cells, LA induced significant cytotoxicity by activating caspase-3 and PARP cleavage, leading to apoptosis .

-

Cancer Types Studied :

- Prostate Cancer : LA reduced androgen receptor (AR) levels and prostate-specific antigen (PSA) secretion in LNCaP cells, suggesting its potential as a therapeutic agent in prostate cancer treatment .

- Lung Cancer : Studies have shown that LA sensitizes non-small cell lung cancer cells to TRAIL-induced apoptosis by inhibiting XIAP/NF-κB pathways .

- Cervical Cancer : In HeLa cells, LA was found to induce apoptosis via the miRNA216b-mediated inhibition of HSP27/STAT3/AKT signaling .

Anti-inflammatory Effects

LA exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been reported to suppress IL-6-induced inflammation in breast cancer cells, thereby reducing inflammatory responses associated with tumor progression .

Metabolic Disorders

Research suggests that this compound may also have beneficial effects in metabolic disorders. It has been linked to anti-obesity effects and potential neuroprotective properties .

Table 1: Summary of Anticancer Studies Involving this compound

Table 2: Other Therapeutic Applications of this compound

| Application | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Suppression of IL-6 signaling | |

| Anti-obesity | Weight reduction effects | |

| Neuroprotective | Potential protective effects |

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that treatment with LA led to a significant decrease in AR levels and PSA secretion over 48 hours. The study concluded that LA could serve as a valuable therapeutic agent for prostate cancer management by targeting AR pathways.

Case Study 2: Cervical Cancer Apoptosis Induction

In cervical cancer models, this compound was shown to induce apoptosis through the downregulation of anti-apoptotic genes and activation of pro-apoptotic pathways. The study highlighted the role of miRNA216b in mediating these effects, providing insights into the molecular mechanisms by which LA exerts its anticancer effects.

Mechanism of Action

Lambertianic acid exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: Enhances the activation of proapoptotic proteins and inhibits antiapoptotic proteins.

Anti-inflammatory and Antibacterial Effects: Mechanisms not fully elucidated but involve modulation of inflammatory pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Lambertianic Acid and Analogous Diterpenoids

Key Structural and Functional Differences

Stereochemistry and Side Chain Orientation: LA’s β-oriented C-10 furanoethyl group sterically hinders hydroxylation at C-8, leading to α-configuration, whereas polyalthic acid’s α-oriented chain allows β-hydroxylation . This difference impacts receptor binding; LA shows stronger AR inhibition than polyalthic acid derivatives .

Skeleton Type and Bioactivity: Labdane-type (LA, polyalthic acid): LA’s labdane framework enables AR antagonism and TRAIL sensitization, while polyalthic acid derivatives focus on anti-inflammatory roles . Pimarane-type (sandaracopimaric, isopimaric acids): These compounds lack LA’s furanoethyl group and exhibit antifungal activity instead of anticancer effects . Abietane-type (dehydroabietic acid): The aromatic C-ring in dehydroabietic acid enhances PTP1B inhibition (IC50 = 14.6–37.7 µM) but reduces AR-targeting efficacy compared to LA .

Mechanistic and Functional Comparisons

Mechanistic Insights

- LA vs. Synthetic Derivatives : Replacing LA’s carboxylic acid with an amine group (e.g., LA-amine) increases cytotoxicity in breast cancer (MCF7 IC50 = 8 µM) but reduces neurotropic effects .

- Pathway Specificity : LA uniquely targets AR and TRAIL/DR4 pathways, while dehydroabietic acid and isopimaric acid act on metabolic enzymes (PTP1B) or fungal membranes .

Biological Activity

Lambertianic acid (LA) is a naturally occurring compound primarily derived from the leaves of Pinus koraiensis and Pinus lambertiana. It has garnered attention for its diverse biological activities, particularly in cancer research, anti-inflammatory effects, and potential metabolic benefits. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is a carboxylic acid with notable structural similarities to other naphthalene derivatives.

- Sources : Primarily extracted from species of pine trees, particularly Pinus lambertiana.

- Therapeutic Potential : Investigated for its anticancer, anti-obesity, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound across various cancer types. The following table summarizes key findings related to its effects on different cancer cell lines.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Apoptosis Induction : LA has been shown to enhance apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. For instance, in hepatocellular carcinoma cells, LA treatment resulted in increased cleavage of PARP and caspase-3 .

- Cell Cycle Arrest : LA induces cell cycle arrest at the G1 phase by downregulating cyclin D1 and CDK4/6, which is crucial for preventing cancer cell proliferation .

- Signal Transduction Modulation : The compound modulates key signaling pathways involved in cancer progression:

Study on Prostate Cancer

A study investigating the effects of this compound on LNCaP prostate cancer cells revealed that LA significantly reduced AR protein levels and induced apoptosis through a p53-dependent mechanism. The study concluded that LA could be a potential therapeutic agent for prostate cancer treatment due to its ability to inhibit AR signaling .

Study on Hepatocellular Carcinoma

In another study focusing on hepatocellular carcinoma (HCC), LA exhibited dose-dependent cytotoxic effects on HepG2 and SK-Hep1 cell lines. The treatment led to an increase in the sub-G1 population indicative of apoptosis and was associated with the activation of apoptotic markers such as cleaved caspase-3 and PARP .

Study on Breast Cancer

Research on MDA-MB-231 breast cancer cells demonstrated that LA not only increased cytotoxicity but also caused G2/M phase arrest. The mechanism was linked to the activation of AMPK signaling pathways and suppression of FOXM1 expression, which are critical for cell cycle regulation .

Q & A

Q. What are the standard methods for extracting Lambertianic acid (LA) from coniferous sources?

LA is commonly extracted from Pinus koraiensis and related species using ethanol or methanol-based solvent systems. After initial extraction, column chromatography (e.g., silica gel) is employed for purification, followed by HPLC to confirm purity. Studies highlight the importance of optimizing solvent polarity to improve yield, with oleoresin concentrations reaching up to 25% in P. sibirica .

Q. Which experimental models are used to assess LA's anti-cancer activity?

In vitro models include non-small cell lung cancer (NSCLC) cell lines (A549, H1299), where LA induces apoptosis via caspase-3/8/9 activation and PARP cleavage. Common assays:

Q. What analytical techniques confirm LA’s structural identity and purity?

- HR-ESI-MS : Determines molecular weight (e.g., m/z 373.1994 [M + Na]⁺ for C₂₀H₃₀O₅) .

- NMR (¹H, ¹³C) : Resolves stereochemistry and functional groups.

- HPLC : Validates purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does LA modulate the STAT3/NF-κB signaling axis in cancer cells?

LA inhibits IκBα degradation, preventing NF-κB (p65) nuclear translocation. Concurrently, it suppresses STAT3 phosphorylation by disrupting p300-mediated acetylation. Key experimental approaches:

Q. What strategies resolve contradictions in LA’s stereochemical configuration across studies?

Discrepancies in C-8/C-10 stereochemistry (e.g., β vs. α orientation) are addressed via:

- NOESY NMR : Detects spatial correlations (e.g., NOE between C-17 protons and C-20 methyl groups)

- Comparative analysis with isomers (e.g., polyalthic acid)

- X-ray crystallography for absolute configuration .

Q. How to design experiments evaluating LA’s synergy with TRAIL in apoptosis induction?

- Co-treatment protocol : Pre-treat cells with LA (e.g., 20 μM) followed by TRAIL (50 ng/mL) for 24–48 hrs.

- Controls : Single-agent treatments, caspase inhibitors (Z-VAD-FMK) to confirm pathway dependence.

- Endpoints : Caspase-8/9 activity assays, DR4/DR5 receptor quantification (flow cytometry) .

Q. What methodologies address off-target effects in LA’s apoptotic studies?

- Pharmacological inhibitors : Caspase inhibitors (e.g., Z-DEVD-FMK for caspase-3) to confirm mechanism.

- Genetic knockdown : siRNA targeting TRAIL receptors (DR4/DR5) or STAT3.

- Dose-response curves : Establish IC₅₀ values to avoid non-specific cytotoxicity .

Q. Which in vivo models validate LA’s neurotropic or anti-cancer effects?

- Mice models : Social stress-induced behavioral tests (e.g., elevated plus maze) for neurotropic activity.

- Xenograft models : NSCLC tumors implanted in nude mice, with LA administered intraperitoneally (10–20 mg/kg).

- Endpoints : Tumor volume measurement, immunohistochemistry for caspase-3 cleavage .

Data Contradiction and Reproducibility

Q. How to reconcile variability in LA’s apoptotic efficacy across cell lines?

Q. What protocols ensure reproducibility in LA extraction and bioactivity assays?

- Standardized extraction : Document solvent ratios (e.g., 70% ethanol v/v) and chromatography gradients.

- Positive controls : Use commercial TRAIL or staurosporine in apoptosis assays.

- Data transparency : Share raw NMR/MS spectra and cell viability datasets as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.